

Application Note: Simultaneous HPLC Analysis of Paracetamol, Codeine, and Doxylamine in Plasma

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Compound of Interest		
Compound Name:	Mersyndol	
Cat. No.:	B012758	Get Quote

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of paracetamol, codeine, and doxylamine in human plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The protocol includes a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 column for chromatographic separation with UV detection. All experimental parameters, validation data, and protocols are presented herein.

Introduction

Paracetamol is a widely used analgesic and antipyretic. Codeine, an opioid analgesic, and doxylamine, an antihistamine with sedative properties, are often co-formulated with paracetamol for the management of pain and cold or allergy symptoms. The simultaneous determination of these three compounds in biological matrices is crucial for understanding their pharmacokinetic profiles and for clinical and forensic toxicology. This document provides a detailed protocol for their simultaneous analysis in plasma using RP-HPLC.

Experimental



A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: Chromatographic Conditions

Parameter	Value
Instrument	HPLC with UV Detector
Column	C18 (e.g., Waters Symmetry C18, 5 μm, 4.6 x 250 mm)
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0, 25 mM) (35:65 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection Wavelength	210 nm
Internal Standard (IS)	Baclofen

- Paracetamol (Reference Standard)
- Codeine Phosphate (Reference Standard)
- Doxylamine Succinate (Reference Standard)
- Baclofen (Internal Standard)
- HPLC Grade Acetonitrile
- HPLC Grade Methanol
- Potassium Dihydrogen Phosphate
- Orthophosphoric Acid



• Human Plasma (drug-free)

Stock solutions of paracetamol, codeine, doxylamine, and the internal standard (baclofen) are prepared by dissolving the reference standards in methanol to achieve a concentration of 1 mg/mL. Working standard solutions are prepared by further dilution of the stock solutions with the mobile phase to construct a calibration curve.

- Pipette 500 μL of plasma into a clean centrifuge tube.
- Add 50 μL of the internal standard working solution.
- Add 100 μL of 1 M Sodium Hydroxide and vortex for 30 seconds.
- Add 3 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of mobile phase.
- Inject 20 µL into the HPLC system.

Method Validation

The method was validated according to standard guidelines for bioanalytical method validation.

The linearity of the method was established by analyzing a series of calibration standards.

Table 2: Linearity and Range



Analyte	Linear Range (µg/mL)	Correlation Coefficient (r²)
Paracetamol	0.2 - 100.0	> 0.999
Codeine	0.2 - 12.0	> 0.998
Doxylamine	0.1 - 15.0	> 0.999

The precision and accuracy were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 3: Precision and Accuracy Data

Analyte	Concentration (µg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Paracetamol	1.0 (LQC)	< 5.0	< 6.0	95.0 - 105.0
50.0 (MQC)	< 4.5	< 5.5	96.0 - 104.0	_
90.0 (HQC)	< 4.0	< 5.0	97.0 - 103.0	
Codeine	1.0 (LQC)	< 6.0	< 7.0	94.0 - 106.0
6.0 (MQC)	< 5.5	< 6.5	95.0 - 105.0	_
10.0 (HQC)	< 5.0	< 6.0	96.0 - 104.0	
Doxylamine	0.5 (LQC)	< 6.5	< 7.5	93.0 - 107.0
7.5 (MQC)	< 6.0	< 7.0	94.0 - 106.0	
12.0 (HQC)	< 5.5	< 6.5	95.0 - 105.0	_

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 4: LOD and LOQ



Analyte	LOD (μg/mL)	LOQ (μg/mL)
Paracetamol	0.031	0.103
Codeine	0.054	0.164
Doxylamine	0.040	0.120

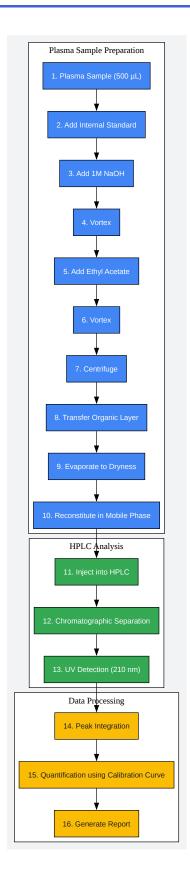
The extraction efficiency was determined by comparing the peak areas of the analytes from spiked plasma samples that underwent the extraction process with those of standard solutions of the same concentration. The mean percentage recoveries for paracetamol, codeine, and doxylamine were found to be within the range of 85-95%.

Results and Discussion

The developed HPLC method provides good separation of paracetamol, codeine, and doxylamine from endogenous plasma components. The retention times were approximately 3.5 min for paracetamol, 5.8 min for codeine, and 7.2 min for doxylamine under the described chromatographic conditions. The total run time was less than 10 minutes, allowing for a high throughput of samples.

Visualizations

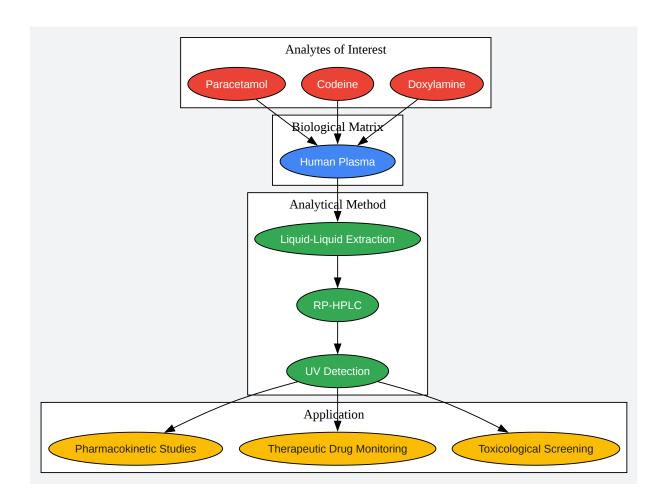




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Caption: Experimental workflow for the analysis of paracetamol, codeine, and doxylamine in plasma.



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Caption: Logical relationship of the analytical method and its applications.

Conclusion







The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the simultaneous determination of paracetamol, codeine, and doxylamine in human plasma. The validation results confirm that the method meets the requirements for bioanalytical applications. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for routine analysis.

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